molecular formula C19H20N4OS B11995976 5-(4-Methylphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(4-Methylphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11995976
M. Wt: 352.5 g/mol
InChI Key: VDSBAWPVVAVEPD-DEDYPNTBSA-N
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Description

5-(4-Methylphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methylbenzaldehyde with 4-propoxybenzylideneamine, followed by cyclization with thiosemicarbazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl-1,2,4-triazole-3-thiol: Lacks the propoxybenzylidene group.

    4-Propoxybenzylidene-1,2,4-triazole-3-thiol: Lacks the methylphenyl group.

    5-Phenyl-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group on the phenyl ring.

Uniqueness

The unique combination of the 4-methylphenyl and 4-propoxybenzylidene groups in 5-(4-Methylphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol contributes to its distinct chemical and biological properties. This structural uniqueness can result in enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4OS/c1-3-12-24-17-10-6-15(7-11-17)13-20-23-18(21-22-19(23)25)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,22,25)/b20-13+

InChI Key

VDSBAWPVVAVEPD-DEDYPNTBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C

Origin of Product

United States

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